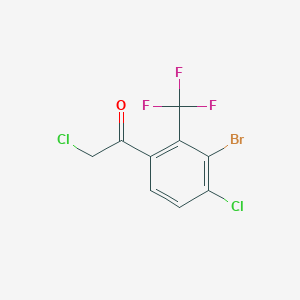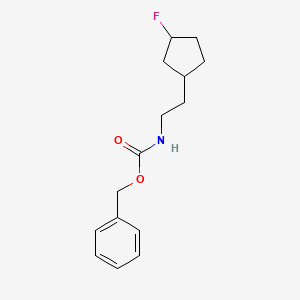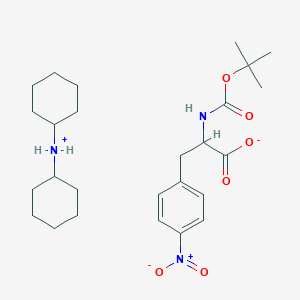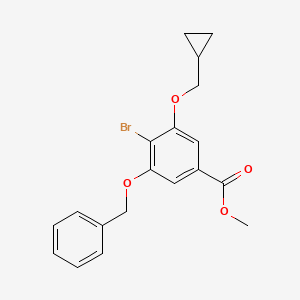
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a benzene ring substituted with a hydroxy-ethoxy group and a trimethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic cation, which then forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce sulfonamide derivatives.
Scientific Research Applications
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 4-(2-Hydroxyethoxy)benzoic acid
Uniqueness
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it versatile for various applications .
Properties
Molecular Formula |
C11H17NO4S |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-8-10(17(14,15)12(2)3)4-5-11(9)16-7-6-13/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
JISSQVHQOVGSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)



![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)

![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
